Butyrylcholine iodide

Vue d'ensemble

Description

Butyrylcholine iodide is a synthetic choline-based ester that functions similarly to acetylcholine, a neurotransmitter. It is primarily used in scientific research to study cholinesterase activity, particularly in distinguishing between acetylcholinesterase and butyrylcholinesterase . The compound does not occur naturally in the body and is synthesized for experimental purposes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Butyrylcholine iodide can be synthesized through the esterification of butyric acid with choline, followed by iodination. The reaction typically involves the following steps:

Esterification: Butyric acid reacts with choline in the presence of a catalyst such as sulfuric acid to form butyrylcholine.

Iodination: The butyrylcholine is then treated with hydroiodic acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is often recrystallized from solvents like isopropanol or diethyl ether to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions: Butyrylcholine iodide undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by cholinesterases, resulting in the formation of butyric acid and choline.

Substitution: The iodide ion can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in aqueous solutions with the presence of cholinesterases.

Substitution: Requires nucleophiles such as hydroxide ions or other halides in a suitable solvent.

Major Products:

Hydrolysis: Butyric acid and choline.

Substitution: Depending on the nucleophile, various substituted choline derivatives can be formed.

Applications De Recherche Scientifique

Butyrylcholine iodide is widely used in scientific research, particularly in the following areas:

Mécanisme D'action

Butyrylcholine iodide exerts its effects by serving as a substrate for cholinesterases, particularly butyrylcholinesterase. The enzyme catalyzes the hydrolysis of this compound, resulting in the formation of butyric acid and choline. This reaction is similar to the hydrolysis of acetylcholine by acetylcholinesterase . The molecular targets include the active sites of cholinesterases, where the ester bond is cleaved, leading to the release of the products .

Comparaison Avec Des Composés Similaires

Acetylcholine iodide: Functions similarly but is naturally occurring and primarily acts on acetylcholinesterase.

Butyrylthiocholine iodide: A sulfur-containing analog used in similar enzymatic studies.

Acetylthiocholine iodide: Another analog used to study cholinesterase activity.

Uniqueness: Butyrylcholine iodide is unique in its specific interaction with butyrylcholinesterase, making it a valuable tool for distinguishing between different cholinesterases. Its synthetic nature allows for controlled experimental conditions, providing consistent and reliable results in research .

Activité Biologique

Butyrylcholine iodide (BChI) is a synthetic compound that serves as a pharmacological agent with significant biological activity, primarily recognized for its role as an inhibitor of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). This article delves into the biological activity of BChI, focusing on its mechanism of action, therapeutic implications, and relevant research findings.

This compound acts primarily by inhibiting the activity of cholinesterases, enzymes responsible for the hydrolysis of acetylcholine and butyrylcholine. The inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism has therapeutic implications in conditions characterized by cholinergic deficits, such as Alzheimer's disease (AD).

Inhibitory Activity

Research indicates that BChI exhibits potent inhibitory activity against both AChE and BChE. The inhibition kinetics are characterized by IC50 values, which reflect the concentration required to inhibit 50% of enzyme activity. Studies have reported varying IC50 values for different inhibitors, with some compounds demonstrating selective inhibition towards BChE over AChE.

Table 1: Inhibitory Activity of this compound and Related Compounds

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Butyrylcholinesterase | 2.93 | |

| Compound 3a | Acetylcholinesterase | 2.9 | |

| Compound 3b | Butyrylcholinesterase | 0.067 |

Therapeutic Implications

The elevation of acetylcholine levels through the inhibition of cholinesterases presents a potential therapeutic strategy for treating neurodegenerative diseases like Alzheimer's. Research has shown that selective BChE inhibitors can improve cognitive performance without the adverse effects commonly associated with non-selective cholinesterase inhibitors.

Case Study: Alzheimer’s Disease

A study focused on the design and development of selective BChE inhibitors demonstrated that these compounds could enhance long-term potentiation and cognitive function in rodent models. The findings suggest that selective inhibition of BChE may provide a safer alternative to traditional AChE inhibitors, which often lead to dose-limiting side effects due to their unselective nature .

Biomarker Potential

Recent studies have also explored the role of BChE as a potential biomarker for various conditions, including Sudden Infant Death Syndrome (SIDS). Research indicated that lower levels of BChE activity were found in infants who succumbed to SIDS compared to controls, suggesting a possible link between cholinergic dysfunction and SIDS . This highlights the broader implications of BChI and BChE in both therapeutic and diagnostic contexts.

Structural Insights and New Inhibitors

Advancements in computational chemistry have facilitated the design of new inhibitors based on the structure of BChI. For instance, studies have identified benzofuran derivatives that exhibit enhanced selectivity and potency against BChE compared to traditional compounds. These insights are crucial for developing next-generation therapeutics targeting cholinergic dysfunctions .

Propriétés

IUPAC Name |

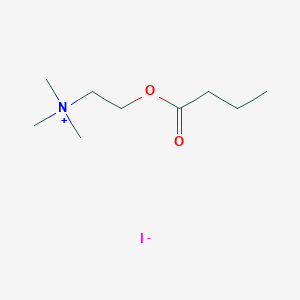

2-butanoyloxyethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO2.HI/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALNBQVDMJRFGJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3922-86-9 (Parent) | |

| Record name | Butyrocholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60883856 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2494-56-6 | |

| Record name | Butyrylcholine iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2494-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyrocholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyrylcholine iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyryloxyethyltrimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butyrylcholine iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX2MFG93T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Butyrylcholine iodide acts as a substrate for cholinesterase enzymes, specifically butyrylcholinesterase (BuChE) and to a lesser extent, acetylcholinesterase (AChE). These enzymes catalyze the hydrolysis of choline esters, and this compound serves as a specific substrate for studying their activity. [, , ]

A: Research using various substrates, including this compound, acetylthiocholine iodide, and propionylcholine iodide, has shown that the structure of the acyl group attached to choline influences the substrate specificity of cholinesterase enzymes. [] Chemical modification studies on human serum pseudocholinesterase, which possesses both pseudocholinesterase and aryl acylamidase activities, revealed that this compound provided protection against inactivation caused by certain modifiers, suggesting that specific amino acid residues are essential for its binding and hydrolysis. []

A: this compound is frequently employed as a substrate to determine cholinesterase activity in various biological samples. [, ] This is particularly relevant in toxicological studies, as organophosphorus and carbamate pesticides are known to inhibit cholinesterase activity. By measuring the rate of this compound hydrolysis in the presence and absence of potential inhibitors, researchers can assess the level of enzyme inhibition. [] Additionally, this compound has been used in the development of affinity chromatography columns for the purification of AChE. []

A: A pH-stat method has been described for the determination of cholinesterase inhibitors using this compound as the substrate. [] This method monitors the pH change resulting from the hydrolysis of this compound by cholinesterase. The degree of inhibition caused by a compound is determined by comparing the rate of pH change in the presence and absence of the inhibitor.

A: While this compound is a valuable tool, it's essential to consider its limitations. For instance, studies on human serum pseudocholinesterase demonstrate that reversible inhibitors like ethopropazine and imipramine, unlike this compound, did not protect the enzyme from inactivation by certain modifiers. [] This highlights that while this compound provides insights into specific interactions, it might not reflect the complete spectrum of enzyme inhibition mechanisms.

A: Yes, alternative substrates like acetylthiocholine iodide and propionylcholine iodide are also used to investigate cholinesterase activity. [] The choice of substrate depends on the specific research question and the enzyme being studied.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.